

An In-Depth Technical Guide to m-PEG6-SS-PEG6-methyl in Research

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Compound of Interest		
Compound Name:	m-PEG6-SS-PEG6-methyl	
Cat. No.:	B8104142	Get Quote

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Core Concept: A Reducible Linker for Targeted Drug Delivery

The compound **m-PEG6-SS-PEG6-methyl** is a heterobifunctional crosslinker with a central, cleavable disulfide bond.[1] This structure is flanked by two polyethylene glycol (PEG) chains, each consisting of six ethylene glycol units, and terminated with methyl ether groups. Its primary application in research is as a linker in bioconjugation, particularly for the development of stimuli-responsive drug delivery systems such as antibody-drug conjugates (ADCs) and nanoparticles.[1]

The key feature of **m-PEG6-SS-PEG6-methyl** is its disulfide bond, which is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment of cells, particularly tumor cells.[1][2] This differential stability allows for the targeted release of conjugated therapeutic agents at the site of action, minimizing off-target toxicity.[1]

The PEG chains contribute to the overall properties of the conjugate by enhancing its solubility, stability, and pharmacokinetic profile. PEGylation, the process of attaching PEG chains to molecules, can reduce aggregation, decrease immunogenicity, and prolong circulation time in the body.[3]



Quantitative Data

While specific quantitative data for **m-PEG6-SS-PEG6-methyl** is not readily available in publicly accessible research, the following table summarizes key properties and provides representative data for similar disulfide-containing PEG linkers to illustrate their performance characteristics.



Property	Description	Representative Value/Observation
Molecular Weight	The mass of one mole of the substance.	622.8 g/mol
CAS Number	A unique numerical identifier assigned by the Chemical Abstracts Service.	1007386-15-3
Cleavage Conditions	The conditions under which the disulfide bond is broken.	Cleaved by reducing agents such as dithiothreitol (DTT) and glutathione (GSH).[4]
Cleavage Kinetics	The rate at which the disulfide bond is cleaved.	The cleavage rate is dependent on the concentration of the reducing agent. For a similar disulfide-linked conjugate, significant cleavage was observed at a glutathione concentration of 5 mM, which is representative of the cytosolic concentration in mammalian cells.[5]
Drug Release Profile	The rate and extent of drug release from a conjugate.	For nanoparticles formulated with disulfide-containing PEG linkers, drug release is significantly accelerated in the presence of glutathione. For example, doxorubicin-loaded nanoparticles showed a much faster release profile at a glutathione concentration of 10 mM compared to physiological buffer.
In vivo Stability	The stability of the linker in a biological system.	Disulfide linkers generally exhibit good stability in the bloodstream, where the



concentration of reducing agents is low.[1]

Experimental Protocols

Detailed experimental protocols for the specific use of **m-PEG6-SS-PEG6-methyl** are often proprietary or specific to a particular research application. However, the following sections provide detailed methodologies for key experimental procedures involving similar disulfidecontaining PEG linkers, which can be adapted for use with **m-PEG6-SS-PEG6-methyl**.

Protocol 1: General Procedure for Antibody-Drug Conjugation using a Heterobifunctional PEG Linker with a Thiol-Reactive Moiety

This protocol describes the conjugation of a drug to an antibody via a thiol-reactive PEG linker. This can be adapted for **m-PEG6-SS-PEG6-methyl** if it is first functionalized with a thiol-reactive group like a maleimide.

Materials:

- Antibody solution (e.g., 1-10 mg/mL in PBS buffer, pH 7.2-7.5)
- Reducing agent (e.g., 10 mM TCEP solution)
- Thiol-reactive PEG linker (e.g., Maleimide-PEG-SS-Drug) solution (10 mM in DMSO)
- Quenching solution (e.g., 10 mM N-ethylmaleimide)
- Purification column (e.g., size-exclusion chromatography)
- Reaction buffers (e.g., PBS)

Procedure:

- Antibody Reduction:
 - 1. To the antibody solution, add a 10-fold molar excess of the TCEP solution.



2. Incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds, exposing free thiol groups.

Linker Conjugation:

- Immediately after reduction, add the thiol-reactive PEG linker solution to the reduced antibody solution. A 5- to 20-fold molar excess of the linker over the antibody is typically used.
- 2. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching:

- Add a 2-fold molar excess of the quenching solution relative to the linker to cap any unreacted thiol groups on the antibody.
- 2. Incubate for 15 minutes at room temperature.

Purification:

- 1. Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess linker, unconjugated drug, and other small molecules.
- 2. Collect the fractions containing the purified ADC.

Characterization:

- Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
- 2. Assess the purity and aggregation of the ADC using size-exclusion chromatography.
- 3. Confirm the integrity of the ADC using SDS-PAGE.

Protocol 2: Formulation of Stimuli-Responsive Nanoparticles



This protocol outlines the general steps for creating drug-loaded nanoparticles that release their payload in response to a reducing environment, using a disulfide-containing PEG linker.

Materials:

- Amphiphilic block copolymer (e.g., PLA-PEG-SS-PEG-PLA)
- · Hydrophobic drug
- Organic solvent (e.g., acetonitrile, acetone)
- Aqueous solution (e.g., deionized water, PBS)
- Dialysis membrane

Procedure:

- Nanoparticle Formation:
 - 1. Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent.
 - 2. Add the organic solution dropwise to a vigorously stirring aqueous solution. This will induce the self-assembly of the polymer into nanoparticles, encapsulating the drug in the hydrophobic core.
- Solvent Removal:
 - 1. Continue stirring the nanoparticle suspension for several hours to allow the organic solvent to evaporate.
- Purification:
 - 1. Dialyze the nanoparticle suspension against deionized water for 24-48 hours using a dialysis membrane with an appropriate molecular weight cut-off to remove any remaining free drug and organic solvent.
- Characterization:

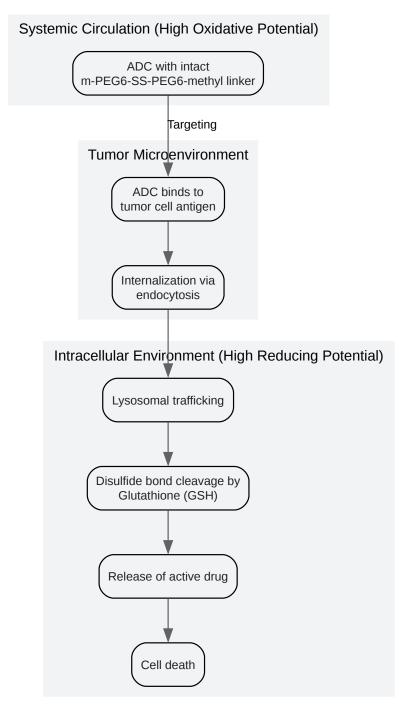


- 1. Determine the particle size and size distribution using dynamic light scattering (DLS).
- 2. Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM).
- 3. Quantify the drug loading content and encapsulation efficiency using techniques such as UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.
- In Vitro Drug Release Study:
 - 1. Incubate the drug-loaded nanoparticles in a release medium (e.g., PBS) with and without a reducing agent (e.g., 10 mM glutathione).
 - 2. At predetermined time points, collect samples and quantify the amount of released drug using a suitable analytical method.

Visualizations Signaling Pathways and Experimental Workflows



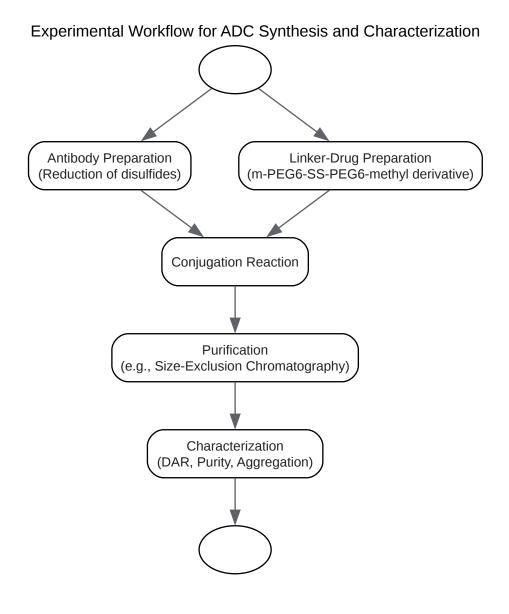
Mechanism of Action of m-PEG6-SS-PEG6-methyl in an ADC



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Caption: Mechanism of action of an ADC utilizing m-PEG6-SS-PEG6-methyl.



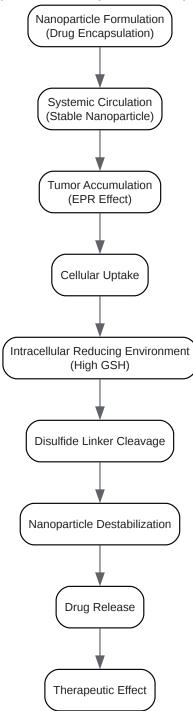


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Caption: A generalized workflow for the synthesis and characterization of an ADC.



Logical Relationship of Stimuli-Responsive Nanoparticle Drug Release



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Caption: The logical sequence of events for drug release from a stimuli-responsive nanoparticle.

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